molecular formula C24H22N2O4S B2676651 2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 877818-69-4

2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2676651
CAS RN: 877818-69-4
M. Wt: 434.51
InChI Key: KBEGHUBYRGQCRQ-UHFFFAOYSA-N
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Description

Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties and the fact that they can be found through natural and synthetic ways .


Synthesis Analysis

Alkylaminophenols are obtained by the Petasis reaction, a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .


Molecular Structure Analysis

The structural analysis of alkylaminophenol compounds is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Physical And Chemical Properties Analysis

The electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths of alkylaminophenol compounds are investigated .

Scientific Research Applications

Anti-Fibrotic Activity

The pyrimidine moiety within this compound has been harnessed for its anti-fibrotic potential. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated superior anti-fibrotic activities compared to Pirfenidone and Bipy55′DC. Their IC50 values were 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Heterocyclic Synthesis

The compound’s structure provides a platform for heterocyclic synthesis. Researchers have explored its utility in constructing novel heterocyclic compound libraries with potential biological activities. Pyrimidine derivatives, including this compound, have been considered privileged structures in medicinal chemistry. Their diverse biological and pharmaceutical activities span antimicrobial, antiviral, antitumor, and antifibrotic properties .

1,5-Substituted Pyrrolidin-2-ones

The compound’s core structure can be leveraged for the synthesis of 1,5-substituted pyrrolidin-2-ones. Researchers have investigated (3 + 2)-cycloadditions of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with appropriate isocyanates, leading to the formation of these pyrrolidin-2-ones .

Cascade Reactions for Pyrrolidin-2-ones and 3-Iodopyrroles

Cascade reactions of N-substituted piperidines have been employed to selectively synthesize pyrrolidin-2-ones and 3-iodopyrroles. Mechanistically, this involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, resulting in the desired products .

Future Directions

The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, the synthesis of new alkylaminophenol compounds which can be used as drug active substances is a promising direction for future research .

properties

IUPAC Name

2-[2-(4-pyrrolidin-1-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c27-23-20-7-3-5-18-6-4-8-21(22(18)20)24(28)26(23)16-13-17-9-11-19(12-10-17)31(29,30)25-14-1-2-15-25/h3-12H,1-2,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEGHUBYRGQCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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